![molecular formula C18H13N3S2 B14643142 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione CAS No. 52978-97-9](/img/structure/B14643142.png)
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a quinazoline core substituted with an amino group at the 4-position, a naphthyl sulfanyl group at the 6-position, and a thione group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by treating the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide.
Substitution with Naphthyl Sulfanyl Group: The naphthyl sulfanyl group can be introduced through a nucleophilic substitution reaction using naphthalen-2-thiol and an appropriate leaving group on the quinazoline core.
Amination: The amino group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline-2(1H)-thione: Lacks the naphthyl sulfanyl group, which may result in different biological activities.
6-[(Naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione: Lacks the amino group at the 4-position, which may affect its reactivity and biological properties.
4-Amino-6-[(phenyl)sulfanyl]quinazoline-2(1H)-thione: Substitutes the naphthyl group with a phenyl group, potentially altering its biological activity.
Uniqueness
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione is unique due to the presence of both the naphthyl sulfanyl group and the amino group, which may confer distinct chemical reactivity and biological activities compared to other quinazoline derivatives.
Propiedades
Número CAS |
52978-97-9 |
|---|---|
Fórmula molecular |
C18H13N3S2 |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
4-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H13N3S2/c19-17-15-10-14(7-8-16(15)20-18(22)21-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
Clave InChI |
UAZUKMLXGIJJRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)N=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


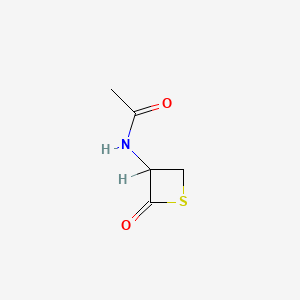
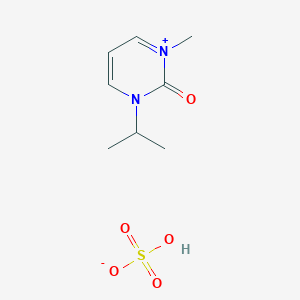
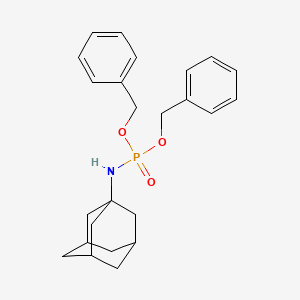
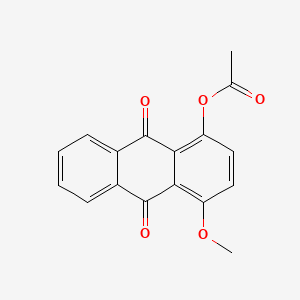
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
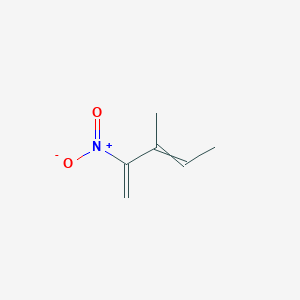
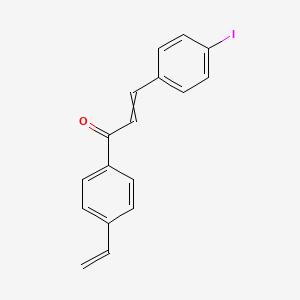
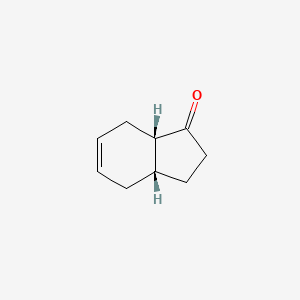
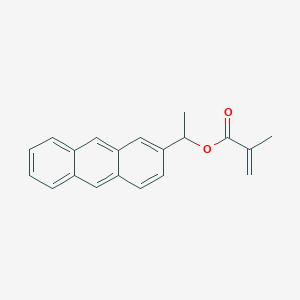
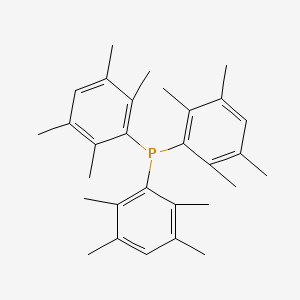

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)

